(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid
Overview
Description
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a phenyl group substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve 4-aminophenylboronic acid in a suitable solvent such as methanol.
- Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic acid group under acidic or basic conditions.
Oxidation: Conversion of the boronic acid to the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium carbonate or potassium hydroxide, used to deprotonate the amino group or facilitate protodeboronation.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions .
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.
Material Science: Utilized in the synthesis of advanced materials and polymers.
Catalysis: Acts as a ligand in coordination chemistry and catalysis .
Mechanism of Action
The mechanism of action of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the amino group during the reaction, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic Acid: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.
Phenylboronic Acid: Does not contain an amino group, limiting its versatility in certain reactions.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of an amino group, leading to different reactivity and applications
Uniqueness
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is unique due to its combination of a boronic acid group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
Properties
IUPAC Name |
[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUPRJBSHHRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675108 | |
Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-67-2 | |
Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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